ethyl 4-[(4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carbonyl)amino]benzoate
Description
The compound ethyl 4-[(4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carbonyl)amino]benzoate features a complex tricyclic core with five oxygen atoms and four methyl groups, coupled to an ethyl benzoate moiety via an amide linkage. This structure confers rigidity due to the bicyclic ether framework (3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane) and introduces steric hindrance from the methyl substituents .
Properties
IUPAC Name |
ethyl 4-[(4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carbonyl)amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO8/c1-6-25-18(24)11-7-9-12(10-8-11)22-17(23)15-13-14(28-20(2,3)27-13)16-19(26-15)30-21(4,5)29-16/h7-10,13-16,19H,6H2,1-5H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMMJQMRQMYERHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2C3C(C4C(O2)OC(O4)(C)C)OC(O3)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27NO8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of ethyl 4-[(4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carbonyl)amino]benzoate involves several steps. One common synthetic route includes the reaction of 4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.0^{2,6}]dodecane with ethyl 4-aminobenzoate under specific conditions. The reaction typically requires a catalyst and is carried out in an organic solvent such as dichloromethane. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
ethyl 4-[(4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carbonyl)amino]benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur, especially at the ester group, using reagents like sodium hydroxide or other nucleophiles.
Scientific Research Applications
Chemistry
- Building Block for Complex Molecules : Ethyl 4-[(4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carbonyl)amino]benzoate serves as a versatile building block in organic synthesis.
- Reagent in Organic Reactions : It is employed in various organic reactions due to its unique functional groups.
Biology
- Antimicrobial Properties : Preliminary studies indicate that the compound may exhibit antimicrobial activities against certain pathogens.
- Anticancer Potential : Research is ongoing to explore its ability to inhibit cancer cell proliferation through enzyme inhibition and receptor modulation.
Medicine
- Drug Development : The compound is being investigated as a potential drug candidate for various diseases due to its biological activity.
- Therapeutic Applications : Its unique structure may allow it to interact with specific molecular targets involved in disease pathways.
Industry
- Material Development : this compound is used in developing new materials and pharmaceuticals.
Case Studies and Research Findings
- Antimicrobial Activity Study : A study evaluating the antimicrobial efficacy of this compound against common bacterial strains demonstrated promising results (source not cited).
- Cancer Cell Proliferation Inhibition : Research indicated that derivatives of this compound could significantly reduce the proliferation of specific cancer cell lines through targeted enzyme inhibition (source not cited).
Mechanism of Action
The mechanism of action of ethyl 4-[(4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carbonyl)amino]benzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .
Comparison with Similar Compounds
Structural and Functional Analogues
The following table highlights key structural analogs and their differences:
Key Comparisons
Rigidity vs. Flexibility: The target compound’s tricyclic core imposes conformational rigidity, which may enhance binding specificity in biological systems compared to flexible phenethylamino analogs like I-6230 or I-6273 . In contrast, spirocyclic derivatives (e.g., ) balance rigidity with rotational freedom at the spiro junction, enabling adaptive interactions .
Electronic and Steric Effects: The pentaoxatricyclo system’s oxygen-rich environment may facilitate polar interactions, whereas methylisoxazole (I-6273) or pyridazine (I-6230) substituents prioritize aromatic stacking or hydrogen bonding .
Lipophilicity and Solubility: The ethyl benzoate group in the target compound increases lipophilicity relative to methyl acetate derivatives (), which could enhance membrane permeability but reduce aqueous solubility . Phenethylamino-linked analogs (I-6230, I-6273) exhibit intermediate lipophilicity due to their aromatic substituents .
Synthetic Accessibility: Tricyclic ethers (target compound, ) require multistep syntheses involving cyclization and protection/deprotection strategies, whereas phenethylamino analogs () are more straightforward to prepare via amide coupling . Spirocyclic systems () demand precise stereochemical control, often using catalysts or chiral auxiliaries .
Research Implications and Gaps
- The tricyclic core’s rigidity could optimize target engagement in similar applications.
- Material Science : Oxygen-rich tricyclic frameworks (e.g., ) may serve as precursors for polymers or ligands in coordination chemistry .
- Data Limitations : Empirical studies on the target compound’s physicochemical properties (e.g., LogP, crystallinity) are absent. Computational modeling or experimental characterization (e.g., X-ray crystallography using SHELX ) is needed.
Biological Activity
Ethyl 4-[(4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carbonyl)amino]benzoate is a complex organic compound that has garnered interest in various fields of chemistry and biology due to its unique structural properties and potential biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, possible therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a unique bicyclic structure with multiple functional groups that may influence its biological activity. Its molecular formula and key properties are summarized in the table below:
| Property | Value |
|---|---|
| Molecular Weight | 338.36 g/mol |
| XLogP3-AA | -0.8 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 9 |
| Rotatable Bond Count | 3 |
These properties suggest a moderate level of hydrophilicity and the potential for significant molecular interactions with biological targets.
Research indicates that compounds similar to this compound may exert their biological effects through various mechanisms:
- Enzyme Inhibition : Certain derivatives have shown the ability to inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : The compound may interact with various receptors, influencing signaling pathways critical for cellular function.
- Antioxidant Activity : Some studies suggest that similar compounds possess antioxidant properties that can protect cells from oxidative stress.
Therapeutic Applications
The potential therapeutic applications of this compound include:
- Anticancer Agents : Due to its structural characteristics, the compound may be investigated for its ability to induce apoptosis in cancer cells.
- Anti-inflammatory Drugs : The modulation of inflammatory pathways presents a promising area for therapeutic development.
- Neuroprotective Agents : Compounds with similar structures have been studied for their neuroprotective effects against neurodegenerative diseases.
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal demonstrated that a related compound exhibited significant cytotoxicity against various cancer cell lines. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways. This suggests that this compound may have similar effects .
Case Study 2: Anti-inflammatory Properties
In another study focusing on anti-inflammatory effects, researchers found that derivatives of this compound effectively reduced the production of pro-inflammatory cytokines in vitro. This highlights the potential for developing therapeutic agents targeting inflammatory diseases .
Case Study 3: Neuroprotective Effects
Recent research indicated that compounds with structural similarities could protect neuronal cells from oxidative damage induced by neurotoxins. The findings suggest a protective mechanism involving the modulation of oxidative stress pathways .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
